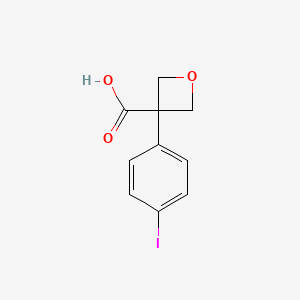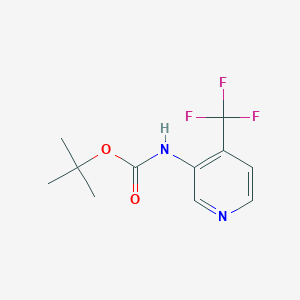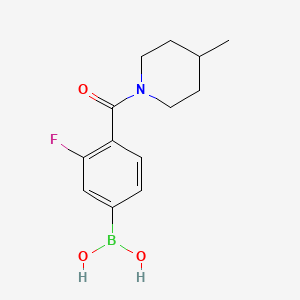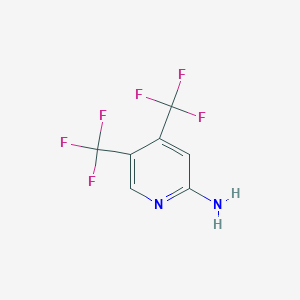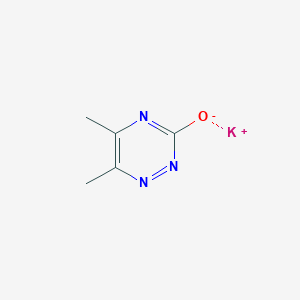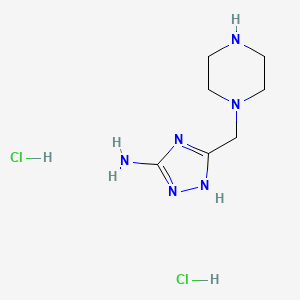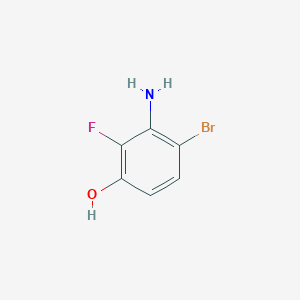
6-Bromo-2-fluoro-3-hydroxyaniline
Übersicht
Beschreibung
“6-Bromo-2-fluoro-3-hydroxyaniline” is a chemical compound with the molecular formula C6H5BrFNO . It is also known by other synonyms such as “3-Amino-4-bromo-2-fluorophenol” and "Phenol, 3-amino-4-bromo-2-fluoro-" .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-fluoro-3-hydroxyaniline” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
6-Bromo-2-fluoro-3-hydroxyaniline serves as a building block in the synthesis of complex molecules. It has been involved in studies exploring rearrangement reactions under specific conditions. For example, the rearrangement of halo-substituted dihydro-l-hydroxycarbostyrils in concentrated acids was investigated, highlighting the behavior of bromo and fluoro substituents under these conditions (McCord et al., 1982). This research provides insights into the synthetic versatility of halogenated anilines in producing pharmacologically relevant compounds.
Photolabile Protecting Groups
The compound has also been evaluated as a part of photolabile protecting groups for sensitive functionalities in organic compounds. A study demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This research shows the potential of bromo-fluoro-hydroxyanilines in developing light-sensitive protective groups that can be removed in a controlled manner using light (Lu et al., 2003).
Fluorescent Probes and Imaging
Another intriguing application is in the field of fluorescent probes and cell imaging. Derivatives of 6-Bromo-2-fluoro-3-hydroxyaniline have been synthesized to study their fluorogenic behaviors, including aggregation-induced emission (AIE) properties. These compounds, such as o-Phenylazonaphthol (o-PAN) derivatives, have shown potential in fluorescence imaging of cells, demonstrating the utility of halogenated anilines in developing new tools for biological research and medical diagnostics (Yoon et al., 2019).
Medicinal Chemistry and Drug Development
Furthermore, 6-Bromo-2-fluoro-3-hydroxycoumarin and its analogs have been explored in medicinal chemistry for their biological activities. For instance, derivatives have been investigated for their antimalarial activities, demonstrating the potential of halogenated anilines in the development of new antimalarial drugs. This research underscores the significance of structural modifications, such as halogenation, in enhancing the biological activity of molecular frameworks (Lin et al., 1990).
Eigenschaften
IUPAC Name |
3-amino-4-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDNFUIRXKEKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-bromo-2-fluoroPhenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)
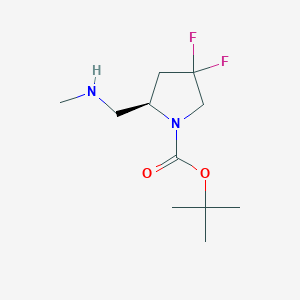
![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
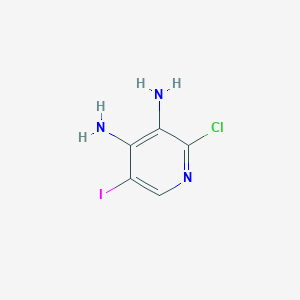
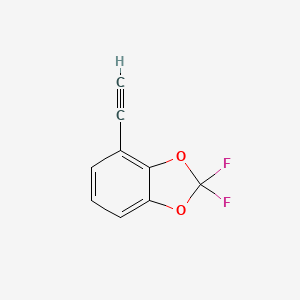
![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)
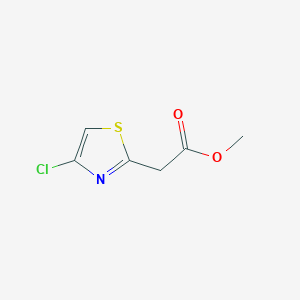
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)
